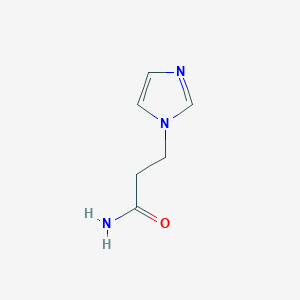

3-(1H-imidazol-1-yl)propanamide

Übersicht

Beschreibung

3-(1H-imidazol-1-yl)propanamide is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmacology, and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)propanamide typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with appropriate reagents. One common method includes reacting 3-(1H-imidazol-1-yl)propan-1-amine with acyl chlorides or anhydrides under basic conditions to form the amide bond . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-imidazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.

Major Products Formed

Oxidation: Formation of imidazole N-oxides.

Reduction: Conversion to 3-(1H-imidazol-1-yl)propan-1-amine.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Anticonvulsant Activity

Research has indicated that derivatives of 3-(1H-imidazol-1-yl)propanamide exhibit significant anticonvulsant properties. For instance, studies involving N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a related compound, demonstrated its efficacy in various animal models of epilepsy. AS-1 showed potent protection in tests such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, indicating its potential as a candidate for treating different types of human epilepsy with a favorable safety profile .

Therapeutic Uses

Antimicrobial Activity

The imidazole moiety is known for its antimicrobial properties. Compounds like this compound have been studied for their ability to inhibit bacterial growth and may serve as lead compounds in the development of new antibiotics .

Cancer Research

Recent studies have explored the potential of imidazole derivatives as selective androgen receptor degraders (SARDs). These compounds can potentially disrupt androgen receptor signaling pathways, making them candidates for prostate cancer treatment . The modulation of these pathways suggests that this compound could play a role in targeted cancer therapies.

Case Study 1: Anticonvulsant Efficacy

A study published in Pharmacology Biochemistry and Behavior evaluated the anticonvulsant effects of AS-1 (closely related to this compound). Mice treated with AS-1 showed reduced seizure frequency and severity in multiple models, highlighting its potential as an adjunct therapy for epilepsy .

Case Study 2: Antimicrobial Properties

In a separate investigation, a series of imidazole derivatives including this compound were tested against various bacterial strains. Results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 3-(1H-imidazol-1-yl)propanamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and as a catalyst in biochemical reactions. The compound can also interact with biological macromolecules such as proteins and nucleic acids, influencing various cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Imidazole: The parent compound with a simple imidazole ring.

Metronidazole: An imidazole derivative with antimicrobial properties.

Clotrimazole: An antifungal agent containing an imidazole ring.

Uniqueness

3-(1H-imidazol-1-yl)propanamide is unique due to its specific structure, which combines the imidazole ring with a propanamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

3-(1H-imidazol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Overview of Biological Activities

The compound exhibits a broad spectrum of biological activities, primarily attributed to its imidazole structure. Key activities include:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Antitumor : Potential in inhibiting tumor growth.

- Enzyme Inhibition : Acts as an inhibitor for cytochrome P450 enzymes, affecting drug metabolism.

Target Interactions

This compound interacts with several biological targets:

- Cytochrome P450 Enzymes : Inhibits enzyme activity, impacting drug metabolism and efficacy.

- Sterol 14α-Demethylase : A crucial target in antifungal therapy, involved in ergosterol biosynthesis. Inhibition leads to compromised fungal cell membrane integrity .

Cellular Effects

The compound influences cellular processes by modulating:

- Cell Signaling Pathways : Alters kinase and phosphatase activities, which are vital for cellular communication.

- Gene Expression : Affects the transcriptional activity of various genes involved in cell growth and survival.

Pharmacokinetics and Metabolism

This compound is characterized by:

- Solubility : Highly soluble in water and polar solvents, facilitating absorption and distribution.

- Metabolic Pathways : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolic products such as N-oxides and amines .

Antimicrobial Activity

A study highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a minimum inhibitory concentration (MIC) of 16 µg/mL, with some derivatives showing even lower MIC values (≤ 0.25 µg/mL) without cytotoxic effects . This positions it as a promising candidate for developing new antimicrobial agents.

Antitumor Potential

Research into selective androgen receptor degraders (SARDs) has shown that derivatives of this compound can inhibit tumor growth effectively. For example, compounds were found to degrade both full-length androgen receptors and splice variants, indicating potential utility in treating prostate cancer .

Table 1: Biological Activity Summary

Table 2: Pharmacological Properties

| Property | Value/Description |

|---|---|

| Solubility | Highly soluble in water |

| Metabolic Pathways | Involves cytochrome P450 enzymes |

| Stability | Generally stable under physiological conditions |

Eigenschaften

IUPAC Name |

3-imidazol-1-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-6(10)1-3-9-4-2-8-5-9/h2,4-5H,1,3H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQUSGWKCTXCRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555672 | |

| Record name | 3-(1H-Imidazol-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43115-74-8 | |

| Record name | 3-(1H-Imidazol-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do these 3-(1H-imidazol-1-yl)propanamide derivatives exert their antifungal activity? What are the downstream effects of this interaction?

A1: The research highlights that these compounds function by inhibiting the fungal enzyme sterol 14α-demethylase (CYP51) []. This enzyme plays a crucial role in ergosterol biosynthesis, a vital component of the fungal cell membrane. Inhibiting CYP51 disrupts ergosterol production, compromising membrane integrity and ultimately leading to fungal cell death.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.